N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide
Description
N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide: is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Properties
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-4-2-3-5-9(8)14(19)17-12-6-11(16)13(18(20)21)7-10(12)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHBWNTXYNIKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide typically involves the reaction of 2,5-dichloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(2,5-dichloro-4-aminophenyl)-2-methylbenzamide.
Oxidation: N-(2,5-dichloro-4-nitrophenyl)-2-carboxybenzamide.
Scientific Research Applications
Chemistry: N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its stability and reactivity, making it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- N-(2,5-dichloro-4-nitrophenyl)acetamide
- N-(2,5-dichloro-4-nitrophenyl)-4-methoxybenzamide
- N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)benzamide
Uniqueness: N-(2,5-dichloro-4-nitrophenyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which imparts distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
